molecular formula C12H13NO2S B2852723 2-(1H-Indol-3-ylsulfanyl)-butyric acid CAS No. 164659-62-5

2-(1H-Indol-3-ylsulfanyl)-butyric acid

Cat. No.: B2852723
CAS No.: 164659-62-5
M. Wt: 235.3
InChI Key: KLZVWSGAPZREFX-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-butyric acid is a compound that features an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. The indole moiety is known for its biological activity and is present in various bioactive compounds, including plant hormones and neurotransmitters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid typically involves the formation of the indole ring followed by the introduction of the butyric acid side chain. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The sulfanyl group can be introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-Indol-3-ylsulfanyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-ylsulfanyl)-butyric acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-3-ylsulfanyl)-butyric acid is unique due to the presence of the sulfanyl group, which can impart different chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-10(12(14)15)16-11-7-13-9-6-4-3-5-8(9)11/h3-7,10,13H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZVWSGAPZREFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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